

Early research on chrysotherapy and Solganal

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Compound of Interest

Compound Name: *Solganal*

Cat. No.: *B1241724*

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Introduction to Chrysotherapy and Solganal

Chrysotherapy, the use of gold compounds for therapeutic purposes, has a history stretching back to the 1920s.^[1] Initially investigated for the treatment of tuberculosis under the since-debunked theory that it was related to rheumatoid arthritis (RA), gold salts were serendipitously found to be effective in alleviating arthritic symptoms.^{[1][2]} In 1929, the French physician Jacques Forestier provided the first significant evidence that gold compounds could reduce joint pain and, in some cases, induce remission in patients with RA.^{[3][4]} For decades, until the advent of more effective and less toxic medications like methotrexate in the 1990s, chrysotherapy was a cornerstone of treatment for moderate to severe RA.^{[1][3]}

Among the earliest and most prominent gold-based drugs was aurothioglucose, marketed under the trade name **Solganal**.^{[5][6]} **Solganal** is a gold(I)-containing compound that belongs to the class of disease-modifying antirheumatic drugs (DMARDs).^{[1][5]} Unlike simple analgesics, it was prescribed to reduce inflammation and slow the progression of joint damage.^{[7][8]} This guide provides a detailed overview of the early research into chrysotherapy with a focus on **Solganal**, covering its mechanism of action, experimental protocols from foundational studies, and quantitative clinical data.

Chemical Properties and Pharmacokinetics of Solganal (Aurothioglucose)

Solganal is the trade name for aurothioglucose, a gold thiolate with the chemical formula $\text{AuSC}_6\text{H}_{11}\text{O}_5$.^[9] It is a water-soluble, polymeric compound where gold exists in the +1

oxidation state.^[9] It was typically prepared as a suspension in sesame oil for intramuscular injection.^[8]

Early pharmacokinetic studies provided foundational knowledge on its distribution and elimination. Following intramuscular administration, gold from aurothioglucose is absorbed and distributed throughout the body, with the highest concentrations found in the lymph nodes, bone marrow, liver, skin, and bone.^{[8][10]} In plasma, it is approximately 95% bound to albumin.^[8] Elimination occurs slowly, with about 70% of an administered dose excreted in the urine and 30% in the feces over a prolonged period.^[8]

Table 1: Pharmacokinetic Properties of **Solganal** (Aurothioglucose)

Parameter	Value	Source
Peak Serum Level	~235-450 µg/dL	[8]
Plasma Protein Binding	~95% (to albumin)	[8]
Primary Route of Elimination	Urine (~70%)	[8]
Secondary Route of Elimination	Feces (~30%)	[8]
Major Depots	Lymph nodes, bone marrow, liver, skin, bone	[8][10]

Proposed Mechanisms of Action

The precise mechanism of action for gold compounds in rheumatoid arthritis has never been fully elucidated, but early research pointed to several key biological effects.^{[3][5][11]} The primary therapeutic benefit is derived from its anti-inflammatory and immunomodulatory properties.^[3]

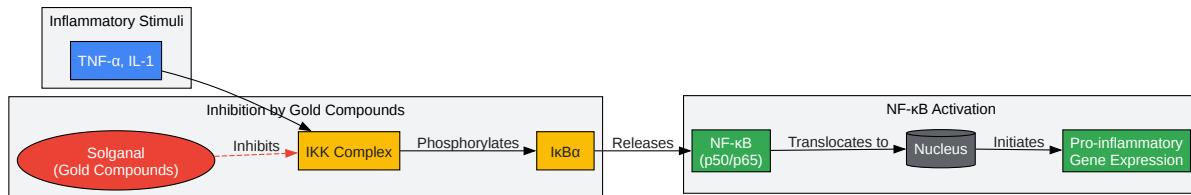
Key proposed mechanisms include:

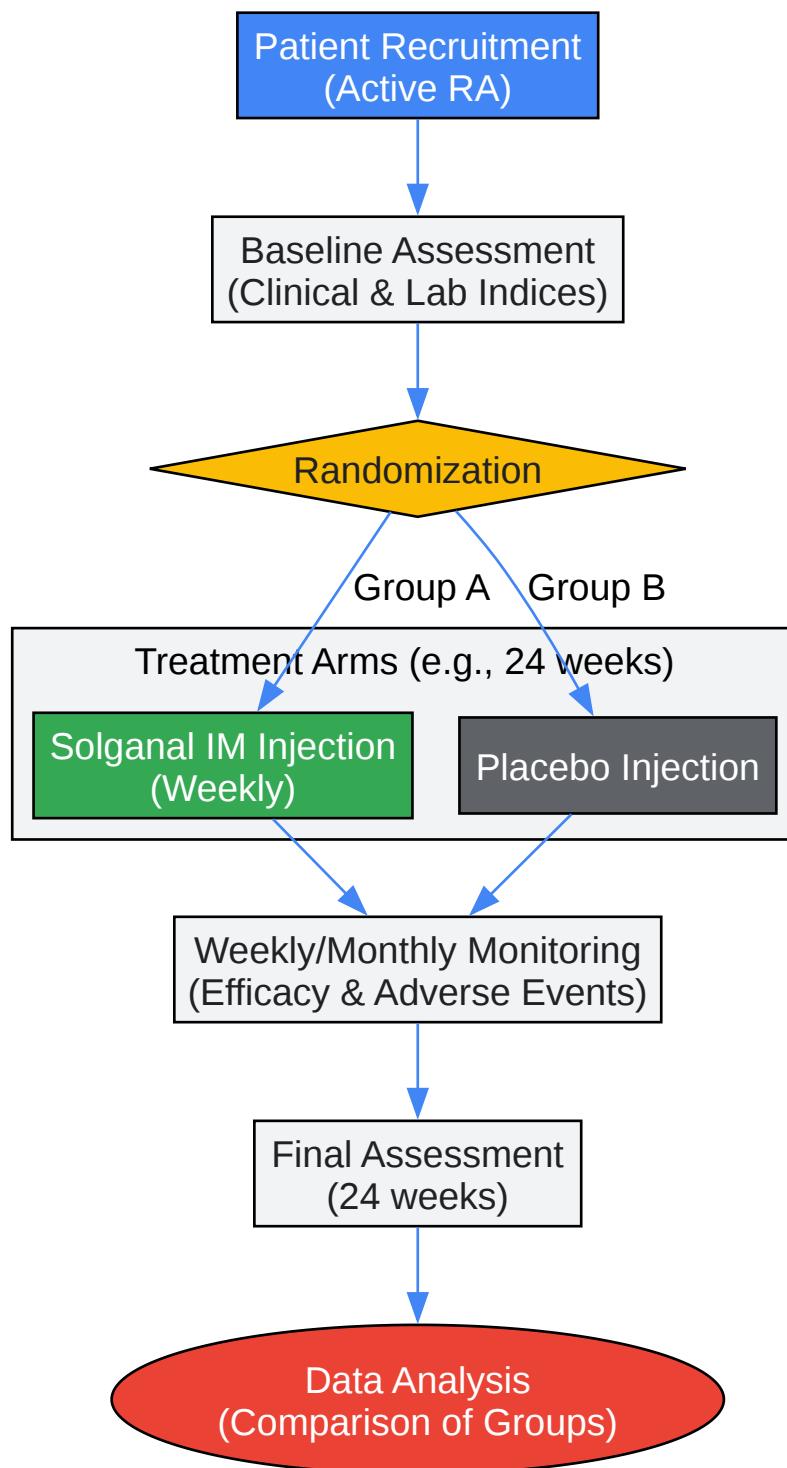
- Inhibition of Lysosomal Enzymes: Aurothioglucose was shown to accumulate in macrophages and inhibit the activity of lysosomal enzymes.^[5] This action would reduce the breakdown of cellular components and limit tissue damage within the synovial joints.^[5]

- Modulation of Immune Cell Function: Gold compounds directly affect the function of key immune cells like macrophages and lymphocytes.[5] Early studies observed a modest but significant reduction in the total circulating lymphocyte count in patients undergoing chrysotherapy.[12]
- Inhibition of T-Cell Proliferation: Aurothioglucose was found to inhibit the proliferation of T-cells, which are critical drivers of the autoimmune response in rheumatoid arthritis.[5]
- Interaction with Sulfhydryl Groups: The gold(I) ion in aurothioglucose is highly thiophilic, meaning it readily binds to sulfur-containing molecules.[13] This strong interaction with sulfhydryl (-SH) groups on proteins and enzymes was believed to alter their function and contribute to the drug's therapeutic effects.[13]
- Inhibition of Adenylyl Cyclase: Research indicated that gold compounds could inhibit the activity of adenylyl cyclase in lymphocyte membranes.[8] This inhibition could disrupt cellular signaling pathways involved in inflammation.[8]
- Targeting Thioredoxin Reductase (TrxR): Later research identified the seleno-thiol containing enzyme thioredoxin reductase as a key target.[14] Inhibition of TrxR disrupts the cell's redox balance, leading to an increase in oxidative stress and potentially inducing apoptosis in hyper-proliferative cells.[14]

Signaling Pathways and Experimental Workflows

Gold compounds are known to interfere with several intracellular signaling pathways critical to the inflammatory response. The diagrams below illustrate these interactions as understood from early and subsequent research.





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